molecular formula C8H16 B1582872 3,3-Dimethyl-1-hexene CAS No. 3404-77-1

3,3-Dimethyl-1-hexene

Cat. No. B1582872
CAS RN: 3404-77-1
M. Wt: 112.21 g/mol
InChI Key: RXYYKIMRVXDSFR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-hexene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Hexene, 3,3-dimethyl- . It is a colorless liquid, with properties similar to other hexenes .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-hexene consists of eight carbon atoms and sixteen hydrogen atoms . The average mass is 112.213 Da and the monoisotopic mass is 112.125198 Da .

Scientific Research Applications

1. Reaction with Dimethyl Tetrazine

Kiselev et al. (1999) explored the reaction of 1-hexene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, examining pressure and temperature effects on the reaction rate. This study is relevant for understanding complex chemical reactions involving 1-hexene, which can be applied in various synthetic processes (Kiselev et al., 1999).

2. Conversion to Jet and Diesel Fuels

Harvey and Meylemans (2014) developed a highly efficient process for converting 1-hexene into jet and diesel fuels. Their study highlights the potential of 1-hexene as a renewable C6 platform for creating full-performance hydrocarbon fuels, suggesting its significant role in sustainable energy solutions (Harvey & Meylemans, 2014).

3. Gas-Phase Reactions with Ozone

Atkinson, Tuazon, and Aschmann (1995) investigated the products of gas-phase reactions of O3 with various alkenes, including 1-hexene. Understanding these reactions is crucial for environmental science, especially in assessing the impact of alkenes on atmospheric chemistry (Atkinson, Tuazon, & Aschmann, 1995).

4. Synthesis of Renewable Jet and Diesel Fuels from 2-Ethyl-1-Hexene

Harvey and Quintana (2010) explored the synthesis of renewable jet and diesel fuels from 2-ethyl-1-hexene. Their research offers insight into the potential of 1-hexene derivatives in the development of alternative fuels, contributing to sustainable energy research (Harvey & Quintana, 2010).

5. Dimerization of Propylene Over a Nickel Oxide-Silica-Alumina Catalyst

Imai, Hasegawa, and Uchida (1968) studied the dimerization of propylene over a nickel oxide-silica-alumina catalyst, producing hexene isomers. This research contributes to the field of catalysis, demonstrating the potential applications of 1-hexene in industrial chemical processes (Imai, Hasegawa, & Uchida, 1968).

6. Adsorption and Reaction of 1-Butene on H-ZSM-5

Kondo et al. (1997) focused on the adsorption and reaction of 1-butene on H-ZSM-5, leading to the dimerization and formation of compounds like 3,4-dimethyl-3-hexene. This study is relevant for understanding the chemical behavior of 1-hexene and its derivatives in catalytic processes (Kondo et al., 1997).

Safety And Hazards

3,3-Dimethyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,3-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h6H,2,5,7H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYYKIMRVXDSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187648
Record name 3,3-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-hexene

CAS RN

3404-77-1
Record name 3,3-Dimethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3404-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-hexene
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Record name 3,3-Dimethyl-1-hexene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexene, 3,3-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
C Masters, PA Kramer - … des Travaux Chimiques des Pays‐Bas, 1975 - Wiley Online Library
The synthesis and characterization of some chloro‐bridged platinum(II) complexes [Pt 2 Cl 4 L 2 ], where L = 3,3‐dimethyl‐1‐butene, 3,3‐dimethyl‐1‐pentene, 3,3‐dimethyl‐1‐hexene …
Number of citations: 3 onlinelibrary.wiley.com
EJ Lee, DU Ahn - Journal of food science, 2003 - Wiley Online Library
To understand the mechanisms of off‐odor production in irradiated meat, the volatile compounds produced from individual fatty acids by irradiation were identified. Nonirradiated oil …
Number of citations: 58 ift.onlinelibrary.wiley.com
CG Schmitt, CE Boord - Journal of the American Chemical Society, 1932 - ACS Publications
The nuclear synthesis of olefins through the fi-bromo ethers has proved of general application and it is now possible to undertake a systematic survey of the hexenes. Ten of the thirteen …
Number of citations: 46 pubs.acs.org
G Xie, Y Ma, Q Cao, P Lu, H Chen… - Advances in Energy …, 2022 - books.google.com
Headspace solid phase microextraction (HS-SPME) and gas chromatography with mass spectrometry (GC-MS) were used to analyze the aroma substances contained in the peel, pulp, …
Number of citations: 2 books.google.com
MA El-Shanawany, HM Sayed, SRM Ibrahim… - … für Naturforschung C, 2014 - degruyter.com
Re-investigation of the methanolic extract of Anisotes trisulcus (Forssk.) Nees aerial parts led to the isolation of two new tricyclic quinazoline alkaloids, 8-amino-7,8,9,11-tetrahydro-6H-…
Number of citations: 7 www.degruyter.com
SD Nelson, PG Seybold - Journal of Molecular Graphics and Modelling, 2001 - Elsevier
Structure–property relationships were obtained for 11 physical and chemical properties (boiling points (bp), melting points (mp), molar refractions (MR), molar volumes (MV), heats of …
Number of citations: 20 www.sciencedirect.com
EE Stashenko, R Acosta, JR Martı́nez - Journal of Biochemical and …, 2000 - Elsevier
Subcritical (CO 2 ) extraction, carried out in a J&W Scientific High Pressure Soxhlet Extractor, was used to isolate secondary metabolites from leaves, flowers, stems and roots of …
Number of citations: 99 www.sciencedirect.com
B Lian - 2013 - search.proquest.com
The knowledge of physicochemical properties of organic compounds becomes increasingly important. In this study, we developed UPPER (Unified Physical Property Estimation …
Number of citations: 3 search.proquest.com
DT Alantary - 2018 - search.proquest.com
Thermodynamic relationships are used to predict several physicochemical properties of organic compounds. As described in chapter one, the UPPER model (Unified Physicochemical …
Number of citations: 2 search.proquest.com
K Roy, A Saha - 2005 - nopr.niscpr.res.in
Molar refractivity of diverse functional acyclic compounds (n = 166) has been correlated with first order TAU indices to unravel the diagnostic feature of the TAU scheme. It has been …
Number of citations: 17 nopr.niscpr.res.in

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